molecular formula C10H20N2O4S B2913009 Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate CAS No. 480450-19-9

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

Cat. No. B2913009
CAS RN: 480450-19-9
M. Wt: 264.34
InChI Key: POPSAHJDHHOFHE-JGVFFNPUSA-N
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Description

Tert-butyl carbamate derivatives are commonly used in pharmaceutical research . They are typically white solids and can be used as intermediates in various chemical reactions .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, has been reported . The molecular formula is C10H20N2O3, with an average mass of 216.277 Da and a monoisotopic mass of 216.147400 Da .


Chemical Reactions Analysis

Tert-butyl carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, include a density of 1.1±0.1 g/cm3, boiling point of 358.1±42.0 °C at 760 mmHg, and a flash point of 170.4±27.9 °C .

Scientific Research Applications

Chemoselective Transformation of Amino Protecting Groups

Research by Sakaitani and Ohfune (1990) highlights the utility of tert-butyl carbamates, such as the silyl carbamate derivative, in the chemoselective transformation of amino protecting groups. The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups. This compound serves as a versatile intermediate, reacting with a variety of electrophiles to yield N-ester type compounds efficiently under mild conditions. The research demonstrates the compound's potential in facilitating transformations essential for synthetic organic chemistry, particularly in the context of protecting group strategies and functional group interconversions Sakaitani & Ohfune, 1990.

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) have explored the use of N-tert-butanesulfinyl imines, closely related to tert-butyl carbamates, as intermediates in the asymmetric synthesis of amines. These intermediates, derived from tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group plays a crucial role in activating the imines for nucleophilic addition and serves as a chiral directing group, showcasing the compound's significance in asymmetric synthesis and its potential in creating building blocks for drug discovery and development Ellman, Owens, & Tang, 2002.

Development of New Ligands for Asymmetric Catalysis

A more recent study by Wang et al. (2022) presents the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work establishes a novel cascade pathway for assembling 3-aminochromones under mild conditions, highlighting the compound's utility in synthesizing diverse amino pyrimidines and broadening its applications in asymmetric catalysis. The development of such a versatile amidyl-radical precursor in their laboratory demonstrates the ongoing advancements in utilizing tert-butyl carbamates for complex chemical transformations and the synthesis of novel organic molecules Wang et al., 2022.

Safety and Hazards

The safety information for a similar compound, tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride, includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSAHJDHHOFHE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

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